

A Technical Guide to 1-(4-Nitrophenyl)-1H-tetrazole

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Compound of Interest

Compound Name: 1-(4-Nitrophenyl)-1h-tetrazole

Cat. No.: B082783

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-(4-Nitrophenyl)-1H-tetrazole**, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its chemical identity, physicochemical properties, a representative synthetic protocol, and the broader context of its applications, with a focus on its relevance in drug development.

Nomenclature and Chemical Identity

The formal IUPAC name for the compound is 1-(4-nitrophenyl)tetrazole^[1]. It is a derivative of tetrazole, a five-membered aromatic ring with four nitrogen atoms and one carbon atom. The "1H" designation indicates that the substituent is located at the first position of the tetrazole ring.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	1-(4-nitrophenyl)tetrazole [1]
Synonyms	1-(4-Nitrophenyl)-1H-tetrazole, 1-Nitro-4-(1H-tetrazole-1-yl)benzene [1]
CAS Number	14213-11-7 [1] [2]
Molecular Formula	C ₇ H ₅ N ₅ O ₂ [1] [2]
Molecular Weight	191.15 g/mol [1]

| InChI Key | [NHYHTYJIILODSA-UHFFFAOYSA-N](#)[\[1\]](#)[\[2\]](#) |

Physicochemical and Spectroscopic Properties

The physical and chemical properties of a compound are critical for its application in research and development, influencing factors such as solubility, stability, and formulation.

Table 2: Physicochemical Properties

Property	Value
Physical Form	Solid, Crystals or powder
Melting Point	318 °C [3] [4]
Boiling Point	393.4 ± 44.0 °C (Predicted) [3] [4]
Density	1.46 ± 0.1 g/cm ³ (Predicted) [3] [4]

| Solubility | Insoluble in water; Soluble in DMSO[\[5\]](#) |

Table 3: Spectroscopic Data Summary

Spectroscopy Type	Data Availability
¹³ C NMR	Spectrum available [1]
GC-MS	Spectrum available [1]

| UV/Visible | Spectrum available[2] |

Synthesis and Experimental Protocol

The synthesis of 1-substituted tetrazoles can be achieved through several methods. A common and effective route involves the reaction of a primary amine with an orthoformate and sodium azide, often catalyzed by a Lewis acid.

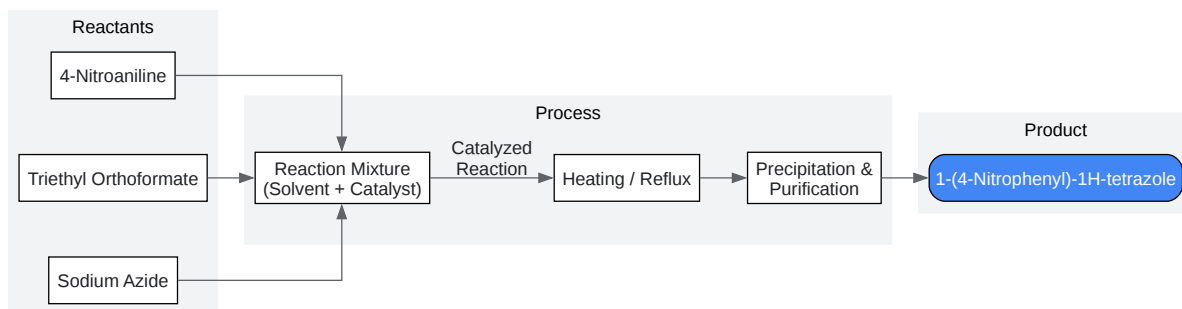
General Reaction Scheme: 4-Nitroaniline + Triethyl Orthoformate + Sodium Azide → **1-(4-Nitrophenyl)-1H-tetrazole**

Detailed Experimental Protocol: This protocol is a representative method for the synthesis of 1-substituted 1H-1,2,3,4-tetrazoles and should be adapted and optimized for specific laboratory conditions.[6]

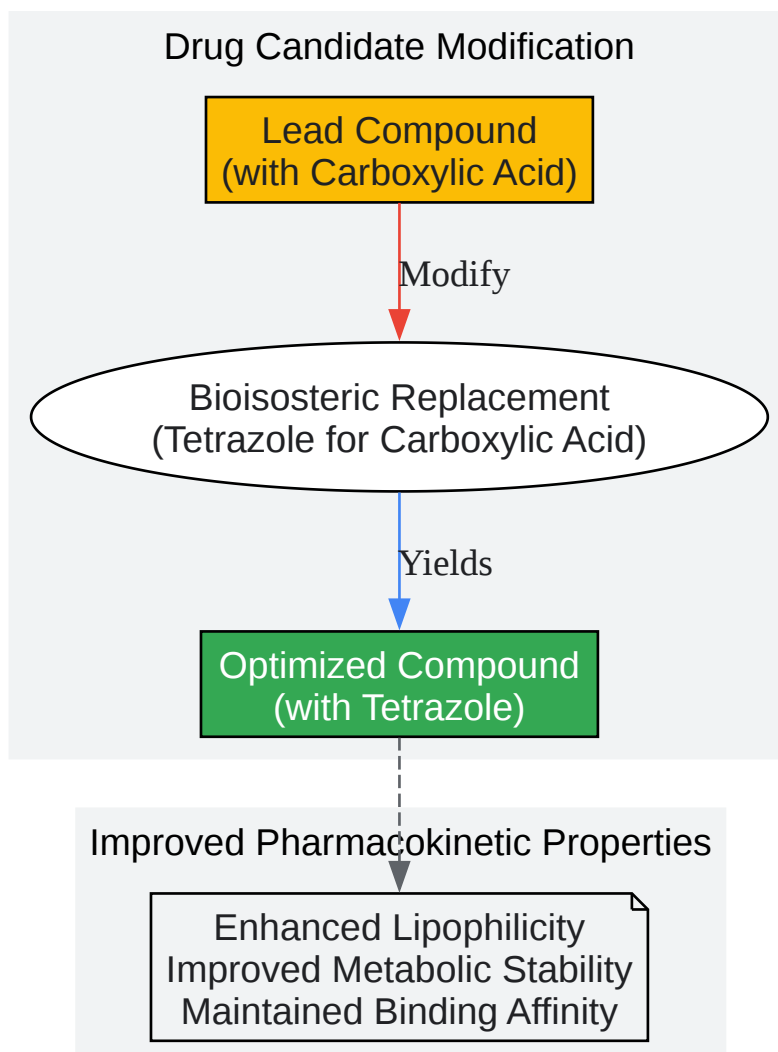
- **Reaction Setup:** To a solution of 4-nitroaniline (1 equivalent) and triethyl orthoformate (1.2 equivalents) in a suitable solvent such as glacial acetic acid, add sodium azide (1.5 equivalents) portion-wise. Caution: Sodium azide is highly toxic and can form explosive compounds. Handle with extreme care in a well-ventilated fume hood.
- **Catalyst Addition:** Introduce a catalytic amount of a Lewis acid, such as Ytterbium(III) triflate ($\text{Yb}(\text{OTf})_3$) (e.g., 2 mol%), to the mixture[6].
- **Reaction Condition:** Heat the reaction mixture to reflux (typically 110-120 °C) and monitor the progress of the reaction using Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker of ice water to precipitate the crude product.
- **Purification:** Filter the resulting solid, wash thoroughly with cold water, and then recrystallize from an appropriate solvent system (e.g., ethanol/water or DMF/water) to yield the purified **1-(4-Nitrophenyl)-1H-tetrazole**.
- **Characterization:** Confirm the identity and purity of the final product using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Synthesis Workflow Diagram

General Synthesis Workflow for 1-(4-Nitrophenyl)-1H-tetrazole



Role of Tetrazole as a Bioisostere in Drug Design



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